1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Overview
Description
1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a complex organic compound with a unique structure that includes a benzodiazole ring, a chlorophenoxy group, and an ethan-1-ol moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Based on the structure and the known action of similar compounds, it can be inferred that it may interact with its targets by mimicking their natural ligands, inducing changes in their activity .
Biochemical Pathways
Similar compounds, such as phenoxy herbicides, affect the auxin signaling pathway, leading to rapid, uncontrolled growth in plants .
Pharmacokinetics
The physical and chemical properties such as melting point, boiling point, and density can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability .
Result of Action
Similar compounds, such as phenoxy herbicides, induce rapid, uncontrolled growth in plants, leading to their death .
Biochemical Analysis
Biochemical Properties
It is likely that this compound interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(4-chlorophenoxy)butylamine with 2-chloro-1,3-benzodiazole under basic conditions to form the intermediate 1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazole. This intermediate is then reacted with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the chlorophenoxy group can result in various substituted derivatives .
Scientific Research Applications
1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-chlorophenoxy)butyl)-1H-benzimidazole: Similar structure but lacks the ethan-1-ol moiety.
4-(4-chlorophenoxy)butan-1-ol: Contains the chlorophenoxy group but lacks the benzodiazole ring.
1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone: Contains a similar chlorophenoxy group but has a different core structure.
Uniqueness
1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to its combination of a benzodiazole ring, chlorophenoxy group, and ethan-1-ol moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
1-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14(23)19-21-17-6-2-3-7-18(17)22(19)12-4-5-13-24-16-10-8-15(20)9-11-16/h2-3,6-11,14,23H,4-5,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFHJBMRKNPZCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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